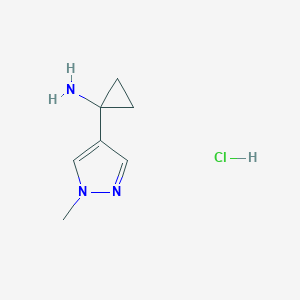
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride
Overview
Description
“1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride” is a chemical compound with the empirical formula C8H15Cl2N3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of trans-disubstituted pyrazolylcyclopropane building blocks, which could include “this compound”, is described starting from easily available pyrazolecarbaldehydes . The key step of the synthesis was Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides .
Molecular Structure Analysis
The molecular weight of “this compound” is 224.13 . The SMILES string representation of the molecule is CN1N=CC(CNC2CC2)=C1.[H]Cl.[H]Cl .
Physical And Chemical Properties Analysis
The compound is a solid . Its InChI key is BXBKIWNEKYUNQB-UHFFFAOYSA-N .
Scientific Research Applications
Chemical Synthesis Applications
Synthesis of Pyrazole Derivatives :
- 1-(1-Methyl-1H-pyrazol-4-yl)cyclopropanamine hydrochloride is involved in the synthesis of pyrazole derivatives, showcasing its significance as an intermediate in chemical reactions. For instance, reactions with cyclohexylamine and 5-chloro-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde or with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde lead to different products due to variations in nucleophilic substitution and condensation reactions (Orrego Hernandez et al., 2015).
Biological Activity Evaluation :
- The compound has been used as a core structure in the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives. These derivatives have been evaluated for their antimicrobial and anti-inflammatory activities, indicating the compound's potential use in the development of new therapeutic agents (Kendre et al., 2015).
Role in Synthesis of Biologically Active Compounds :
- The compound serves as an important intermediate for synthesizing various biologically active compounds, particularly focusing on its utility in cancer therapy. It plays a crucial role in designing and synthesizing small molecule inhibitors, highlighting its significance in the field of pharmaceutical research and drug development (Liu et al., 2017).
Catalytic Activity in Polymerization Processes :
- Complexes derived from this compound, such as those involving zinc(II) and cadmium(II), show catalytic activity in polymerization processes. For example, they are instrumental in the polymerization of methyl methacrylate, leading to products like poly(methylmethacrylate), and exhibit distinct geometries and coordination behavior depending on the metal center involved (Choi et al., 2015).
Influence on Molecular Geometry in Complexes :
- The structural variations of N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, when reacted with cobalt(II) chloride, yield Co(II) complexes that show differences in coordination and geometry. This aspect is pivotal in understanding the structural chemistry and reactivity of such complexes, which can have implications in various chemical and catalytic processes (Choi et al., 2015).
Safety and Hazards
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-10-5-6(4-9-10)7(8)2-3-7;/h4-5H,2-3,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTKTCYDGPTLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



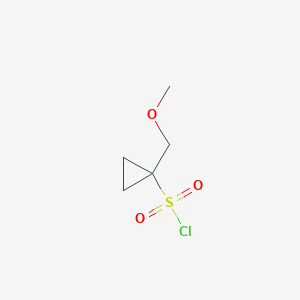
![1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride](/img/structure/B1435685.png)
amine trihydrochloride](/img/structure/B1435686.png)

![2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid](/img/structure/B1435691.png)

![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1435694.png)
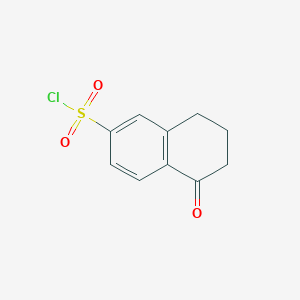

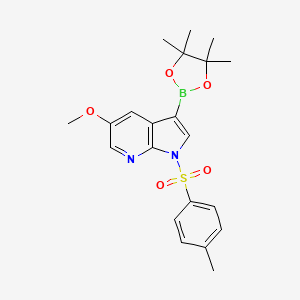
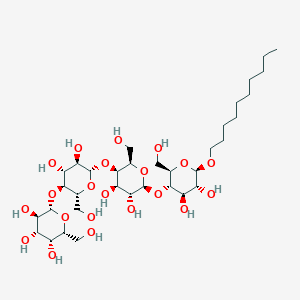

![9-Oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B1435704.png)
![Methyl 4-[(fluorosulfonyl)methyl]benzoate](/img/structure/B1435705.png)